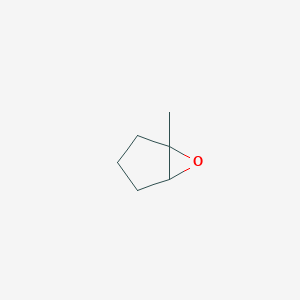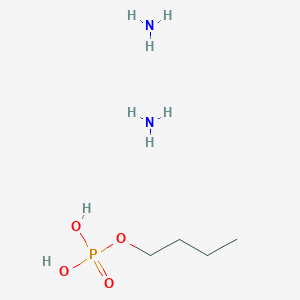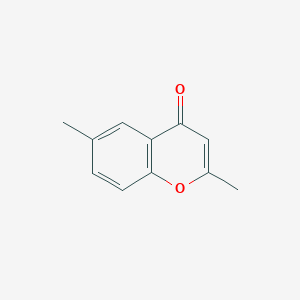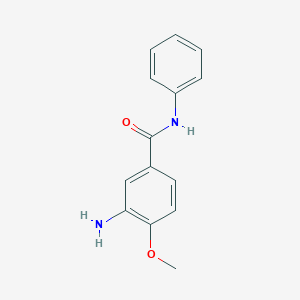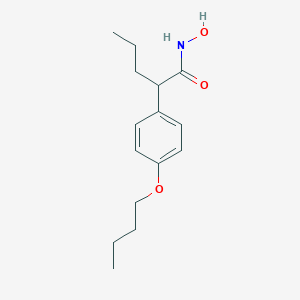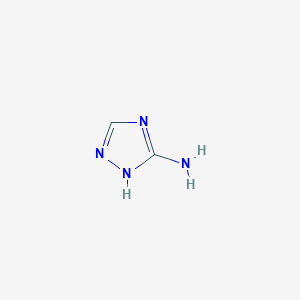![molecular formula C24H26Cl2N3O4S+ B094790 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate CAS No. 19163-98-5](/img/structure/B94790.png)
3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, characterized by the presence of multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . The final step involves the formation of the inner salt by reacting the intermediate with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as FeCl3 and DDQ are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form quinone derivatives.
Reduction: Reduction reactions can be carried out using hydride donors to yield hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Nucleophiles like amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzoxazolium salts .
Scientific Research Applications
3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimicrobial and anticancer agents.
Materials Science: The compound is employed in the development of organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate involves its interaction with various molecular targets. In medicinal applications, it acts by inhibiting key enzymes and pathways involved in microbial growth and cancer cell proliferation . The presence of multiple functional groups allows it to form strong interactions with biological macromolecules, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt .
- 5,6-Dichloro-2-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-benzimidazol-2-ylidene]-propenyl]-1-ethyl-3-(4-sulfobutyl)-benzimidazolium hydroxide, inner salt, sodium salt .
Uniqueness
The uniqueness of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
19163-98-5 |
|---|---|
Molecular Formula |
C24H26Cl2N3O4S+ |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H25Cl2N3O4S/c1-3-27-20-15-17(25)18(26)16-21(20)29(13-8-14-34(30,31)32)23(27)11-7-12-24-28(4-2)19-9-5-6-10-22(19)33-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
InChI Key |
IMDXVKVCQNKAQT-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-])Cl)Cl |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-])Cl)Cl |
Key on ui other cas no. |
19163-98-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
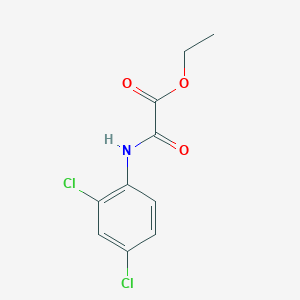
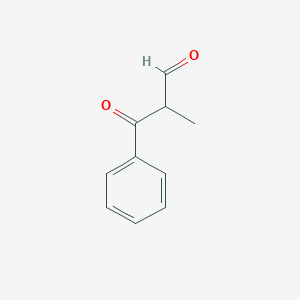
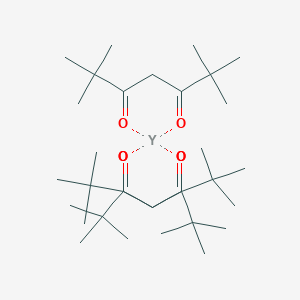

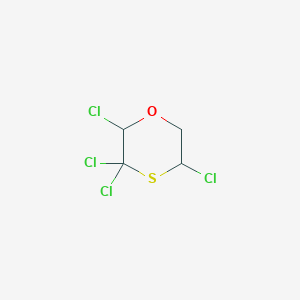
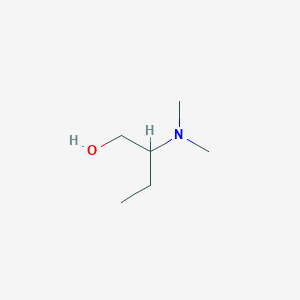
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
